Fmoc-Asparagine(Trityl)-Threonine(Pseudoproline, Methyl, Methylproline)-Hydroxyl is a specialized compound utilized in peptide synthesis. This compound is part of a class of pseudoproline dipeptides that have gained popularity due to their ability to enhance the solubility and stability of peptides during synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, while the trityl group protects the side chain of asparagine.
This compound is classified as a pseudoproline derivative, specifically designed for use in Fmoc solid-phase peptide synthesis. Pseudoproline analogs, such as Fmoc-Asparagine(Trityl)-Threonine(Pseudoproline, Methyl, Methylproline)-Hydroxyl, are derived from natural amino acids and are synthesized to improve peptide yield and purity by reducing aggregation during synthesis processes. These compounds are commercially available through various chemical suppliers, including Sigma-Aldrich and Alfa Chemistry .
The synthesis of Fmoc-Asparagine(Trityl)-Threonine(Pseudoproline, Methyl, Methylproline)-Hydroxyl typically involves the following steps:
The coupling reactions usually involve an excess of amino acids and coupling agents to ensure complete reaction and minimize side reactions. The progress of each step can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .
The molecular structure of Fmoc-Asparagine(Trityl)-Threonine(Pseudoproline, Methyl, Methylproline)-Hydroxyl can be represented as follows:
The structure features:
The structural data can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the identity and purity of the synthesized compound .
The primary reaction involving Fmoc-Asparagine(Trityl)-Threonine(Pseudoproline, Methyl, Methylproline)-Hydroxyl is its coupling to other amino acids during peptide synthesis. This reaction typically follows these steps:
The efficiency of these reactions can be affected by several factors including solvent choice, temperature, and concentration of reactants. Analytical techniques such as HPLC are used to monitor reaction progress and yield .
Relevant analyses confirm that these properties make Fmoc-Asparagine(Trityl)-Threonine(Pseudoproline, Methyl, Methylproline)-Hydroxyl an effective building block for peptide synthesis .
Fmoc-Asparagine(Trityl)-Threonine(Pseudoproline, Methyl, Methylproline)-Hydroxyl is primarily used in:
This compound exemplifies how modifications at the molecular level can significantly enhance the functionality and utility of peptides in scientific research and application .
The concept of pseudoproline dipeptides emerged in the mid-1990s as a revolutionary strategy to address persistent challenges in solid-phase peptide synthesis (SPPS). Pioneered by Mutter and colleagues (1995), these derivatives were designed to mimic proline’s structure-disrupting properties while being reversibly convertible to native serine or threonine residues [8]. This innovation addressed a critical limitation in traditional Fmoc-SPPS: the formation of β-sheet structures that cause peptide chain aggregation and incomplete couplings. Wöhr et al. (1996) subsequently demonstrated that incorporating oxazolidine moieties derived from serine or threonine could effectively disrupt secondary structures [8]. By the early 2000s, White et al. (2004) optimized these dipeptides for commercial accessibility, including derivatives like Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH [8]. The historical evolution reflects a shift from empirical troubleshooting to rational design of backbone modifications, enabling synthesis of previously "undruggable" peptides.
Table 1: Key Milestones in Pseudoproline Development
Year | Innovation | Researchers | Impact |
---|---|---|---|
1995 | First pseudo-proline (ψPro) concept | Mutter et al. | Introduced oxazolidine scaffolds for backbone modification |
1996 | Ser/Thr-derived pseudoprolines | Wöhr et al. | Demonstrated aggregation disruption in β-sheet-prone sequences |
2004 | Commercial dipeptide optimization | White et al. | Standardized Fmoc-protected derivatives for SPPS accessibility |
Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH (CAS 957780-59-5) exemplifies the tailored application of pseudoproline technology to specific dipeptide motifs. This compound features a dimethyloxazolidine ring at the threonine residue, linked to an asparagine side-chain protected with trityl (Trt) group. Its molecular structure (C₄₅H₄₃N₃O₇, MW 737.8 g/mol) serves dual functions: the Fmoc group enables standard iterative coupling, while the oxazolidine induces a kink in the peptide backbone [1] [4]. This conformational distortion is pivotal for solubilizing aggregation-prone sequences, particularly those containing Asn-Thr segments known for strong hydrogen-bonding networks [2] [6]. During synthesis, the dipeptide extends chains by two residues while imposing a cis-amide bond geometry that sterically hinders β-sheet formation. Crucially, the oxazolidine ring is TFA-labile, cleaving during standard resin cleavage to regenerate native threonine without additional steps [2] [3]. This "set-and-forget" functionality makes it indispensable for synthesizing complex peptides like amylin fragments or GPCR ligands.
Table 2: Structural and Functional Features of Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH
Component | Chemical Feature | Role in SPPS |
---|---|---|
Fmoc group | 9-Fluorenylmethyloxycarbonyl | Standard N-terminal protection; removable with piperidine |
Asn(Trt) | Trityl-protected asparagine | Prevents side-chain cyclization; enhances solubility |
Thr(ψMe,Mepro) | 2,2,5-trimethyloxazolidine-4-carboxylic acid | Disrupts β-sheets via cis-amide bond; cleaves to Thr in TFA |
Molecular weight | 737.8 g/mol | Optimized for dissolution in DMF/DCM mixtures |
Aggregation during SPPS remains a primary barrier to synthesizing long or hydrophobic peptides, often reducing yields by >50%. This phenomenon stems from interchain hydrogen bonding that fosters β-sheet formation, particularly in sequences with alternating polar/nonpolar residues (e.g., Asn-Thr, Gln-Ser) [1] [6]. Consequences include:
Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH counters these issues by strategically inserting conformational breakpoints. Its oxazolidine ring reduces backbone flexibility, preventing alignment of hydrogen bond donors/acceptors [2] [8]. Guidelines for deployment include:
Empirical studies confirm peptides incorporating this dipeptide achieve >90% coupling efficiency versus <40% in controls, enabling access to targets like β-amyloid analogs or cyclic kinase inhibitors [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: